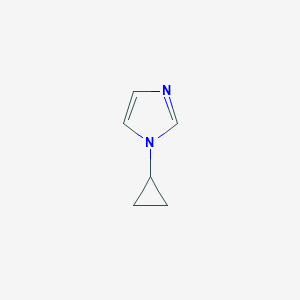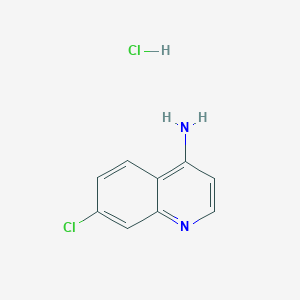
7-Chloroquinolin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloroquinolin-4-amine hydrochloride is an important chemical compound widely used in scientific research. It is a chloroquine derivative that has been found to exhibit a range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
科学研究应用
7-Chloroquinolin-4-amine hydrochloride has been extensively studied for its various biological activities. It has been found to exhibit potent antimalarial activity by inhibiting the heme detoxification pathway of the malaria parasite. It also has antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. These properties make it a promising candidate for the development of new drugs for malaria, cancer, and inflammatory diseases.
作用机制
The mechanism of action of 7-Chloroquinolin-4-amine hydrochloride is complex and involves multiple pathways. In malaria parasites, it inhibits the detoxification of heme, leading to the accumulation of toxic heme and subsequent death of the parasite. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, leading to the suppression of inflammatory cytokines.
生化和生理效应
7-Chloroquinolin-4-amine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. It also has antimalarial effects by inhibiting the heme detoxification pathway of the malaria parasite. Additionally, it has been found to inhibit the activity of certain enzymes, such as cathepsin B and lysosomal acid lipase.
实验室实验的优点和局限性
One of the advantages of using 7-Chloroquinolin-4-amine hydrochloride in lab experiments is its potency and specificity. It has been found to exhibit potent biological activities, making it a useful tool for studying various biological processes. Additionally, its chemical structure allows for easy modification, leading to the development of new derivatives with improved properties. However, one limitation of using 7-Chloroquinolin-4-amine hydrochloride is its potential toxicity. It has been found to have toxic effects on certain cell types and can cause adverse effects in vivo.
未来方向
There are several future directions for the research and development of 7-Chloroquinolin-4-amine hydrochloride. One area of interest is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of 7-Chloroquinolin-4-amine hydrochloride and its derivatives. This will lead to a better understanding of their biological activities and potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 7-Chloroquinolin-4-amine hydrochloride and its derivatives in animal models.
合成方法
The synthesis of 7-Chloroquinolin-4-amine hydrochloride involves the reaction of 7-chloroquinoline with ammonia and hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
属性
CAS 编号 |
114306-27-3 |
|---|---|
产品名称 |
7-Chloroquinolin-4-amine hydrochloride |
分子式 |
C9H8Cl2N2 |
分子量 |
215.08 g/mol |
IUPAC 名称 |
7-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H |
InChI 键 |
ZETPWLYXMPZNLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



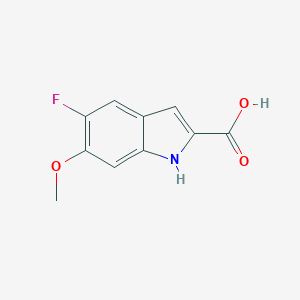
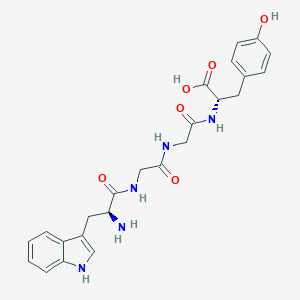
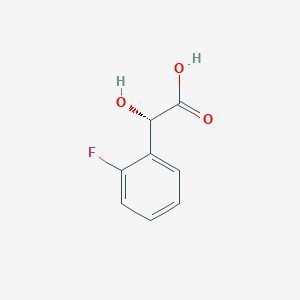
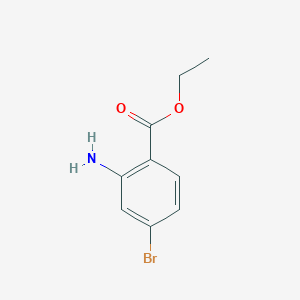
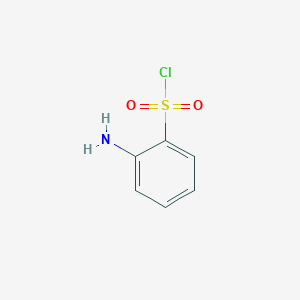
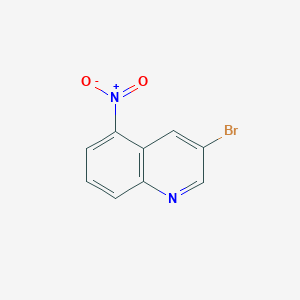

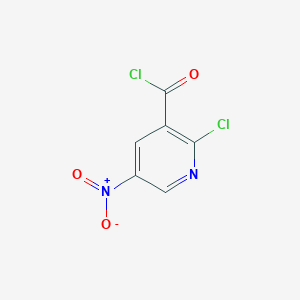
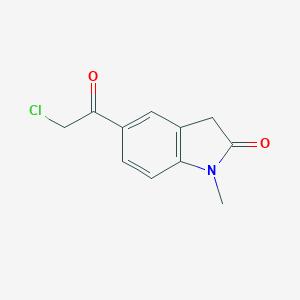

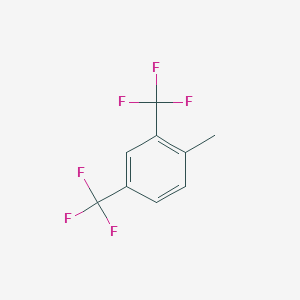
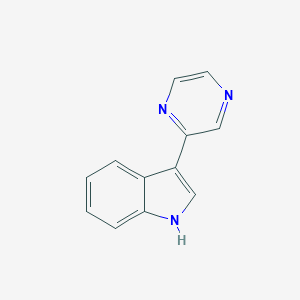
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
